![molecular formula C8H9ClN2 B3375098 1-(2-Chloropyridin-3-YL)cyclopropanamine CAS No. 1060811-74-6](/img/structure/B3375098.png)
1-(2-Chloropyridin-3-YL)cyclopropanamine
Overview
Description
“1-(2-Chloropyridin-3-YL)cyclopropanamine” is a chemical compound with the molecular formula C8H9ClN2. It has a molecular weight of 168.63 g/mol . It is typically stored at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a green one-pot synthetic protocol for 1-(2-chloropyridin-3-yl)-3-substituted urea derivatives from 2-chloropyridin-3-amine and tert-butyl substituted carbamates using bis(trimethylaluminum)-1,4-diazabicyclo[2,2,2]octane (DABAL-Me3) under microwave irradiation has been developed .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9ClN2/c9-7-6(2-1-5-11-7)8(10)3-4-8/h1-2,5H,3-4,10H2 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Safety and Hazards
The compound is classified as dangerous, with hazard statements indicating it is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Mechanism of Action
Target of Action
Cyclopropylamine, a related compound, is known to interact with cytochrome p450 enzymes . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics.
Mode of Action
Cyclopropylamine is known to inactivate cytochrome p450 enzymes through a mechanism involving initial one-electron oxidation at nitrogen, followed by scission of the cyclopropane ring, leading to covalent modification of the enzyme .
Biochemical Pathways
Cyclopropylamine’s interaction with cytochrome p450 enzymes suggests that it may influence drug metabolism pathways .
Result of Action
The related compound cyclopropylamine is known to inactivate cytochrome p450 enzymes, which could potentially affect the metabolism of other compounds .
properties
IUPAC Name |
1-(2-chloropyridin-3-yl)cyclopropan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-7-6(2-1-5-11-7)8(10)3-4-8/h1-2,5H,3-4,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOVNQWRTCQLAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(N=CC=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401275359 | |
Record name | 1-(2-Chloro-3-pyridinyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401275359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1060811-74-6 | |
Record name | 1-(2-Chloro-3-pyridinyl)cyclopropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060811-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloro-3-pyridinyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401275359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.